

# **IUPAC** name for C9H13NO phenol derivative

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Compound of Interest

Compound Name: 3-[(Dimethylamino)methyl]phenol

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An In-Depth Technical Guide on p-Synephrine: A Phenol Derivative with the Molecular Formula C9H13NO

IUPAC Name: 4-[1-hydroxy-2-(methylamino)ethyl]phenol

This technical guide provides a comprehensive overview of p-synephrine, a protoalkaloid phenol derivative. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, pharmacological actions, relevant signaling pathways, and established experimental protocols.

# **Physicochemical Properties**

p-Synephrine is the primary protoalkaloid found in the peel of bitter orange (Citrus aurantium) and other Citrus species.[1][2] It is structurally similar to endogenous amines like epinephrine and norepinephrine.[3] The naturally occurring form is the I- or [R-(-)]-enantiomer, while synthetic p-synephrine is a racemic mixture.[4]



Property	Value	Reference
Molecular Formula	C9H13NO	[5]
Molecular Weight	167.208 g/mol	[5]
CAS Number	94-07-5	[5]
Appearance	White prismatic or flake crystals	[6]
Melting Point	187 °C	[5]
Solubility	Slightly soluble in water	[6]

# **Pharmacology and Mechanism of Action**

The pharmacological profile of p-synephrine is distinct from other structurally similar amines like m-synephrine (phenylephrine) or ephedrine.[7] Its effects are primarily mediated through interactions with adrenergic receptors, though its binding affinities vary significantly across subtypes.[8][9]

### **Adrenergic Receptor Interactions**

p-Synephrine exhibits a low binding affinity for  $\alpha$ -1,  $\alpha$ -2,  $\beta$ -1, and  $\beta$ -2 adrenoreceptors.[9] This characteristic explains the observed lack of significant cardiovascular effects, such as increased heart rate or blood pressure, at typical dosages.[8][10] In comparison to norepinephrine, its binding is approximately 1,000-fold weaker at  $\alpha$ -1 and  $\alpha$ -2 receptors and 40,000-fold weaker at  $\beta$ -1 and  $\beta$ -2 receptors.[9]

Conversely, p-synephrine acts as an agonist for  $\beta$ -3 adrenergic receptors.[9][10] Activation of  $\beta$ -3 receptors is associated with metabolic processes, including thermogenesis and lipolysis, which has led to its use in weight management supplements.[8][11]

### **Receptor Binding Affinity**

Quantitative data on the binding affinity of p-synephrine is crucial for understanding its pharmacological profile. The following table summarizes its affinity for various adrenergic receptor subtypes.



Receptor Subtype	Binding Affinity (pKi)	Agonist/Antagonist Activity	Reference
α-1Α	4.11	Partial Agonist	[12]
α-2Α	4.44	Antagonist	[12]
α-2C	4.61	Antagonist	[12]
β-1 / β-2	Low affinity (qualitative)	Agonist	[9]
β-3	Moderate affinity (qualitative)	Agonist	[8][9]

### **Pharmacokinetics**

Following oral administration in humans, p-synephrine is absorbed with peak plasma concentrations reached within 1-2 hours.[1][3] Its biological half-life is approximately 2 hours.[3] [12]

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	1–2 hours	[3]
Elimination Half-life (T1/2)	~2 hours	[12]

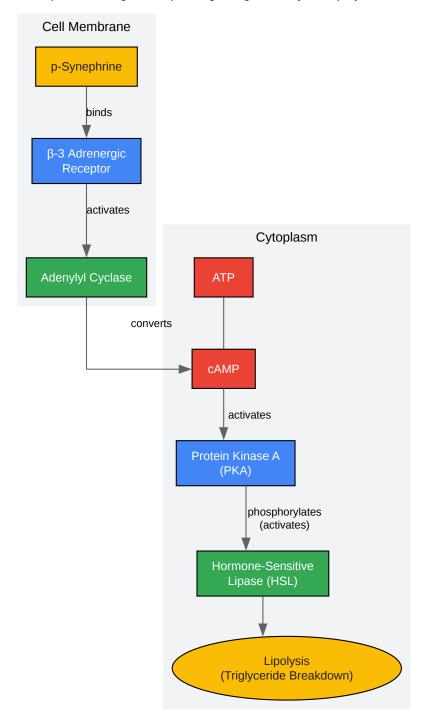
# **Key Signaling Pathways**

p-Synephrine modulates several intracellular signaling pathways, contributing to its diverse biological effects, including anti-adipogenic and anti-inflammatory activities.

# **β-3 Adrenergic Receptor Signaling for Lipolysis**

Activation of  $\beta$ -3 adrenergic receptors in adipose tissue by p-synephrine initiates a signaling cascade that leads to increased lipolysis and thermogenesis.[9][10]





β-3 Adrenergic Receptor Signaling Pathway for Lipolysis



# Akt (PKB) Activation phosphorylates GSK3β Inhibition phosphorylates PPARy & C/EBPα Expression Adipogenesis (Fat Cell Differentiation)

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